1,7-Dimethyl-1H-benzo[d]imidazol-2(3H)-one

Hydrogen bonding Drug-likeness Molecular recognition

1,7-Dimethyl-1H-benzo[d]imidazol-2(3H)-one (CAS 24133-89-9, PubChem CID is an asymmetrically N,C-disubstituted benzimidazolone derivative with molecular formula C₉H₁₀N₂O and a molecular weight of 162.19 g/mol. It belongs to the benzimidazolone family, a privileged scaffold in medicinal chemistry with demonstrated utility across serotonin receptor modulation, HIV-1 reverse transcriptase inhibition, bromodomain targeting, and anti-inflammatory programs.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
Cat. No. B12833346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7-Dimethyl-1H-benzo[d]imidazol-2(3H)-one
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)NC(=O)N2C
InChIInChI=1S/C9H10N2O/c1-6-4-3-5-7-8(6)11(2)9(12)10-7/h3-5H,1-2H3,(H,10,12)
InChIKeyKRDJMORAXKXTKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,7-Dimethyl-1H-benzo[d]imidazol-2(3H)-one: Core Physicochemical Identity and Comparator Landscape


1,7-Dimethyl-1H-benzo[d]imidazol-2(3H)-one (CAS 24133-89-9, PubChem CID 45078533) is an asymmetrically N,C-disubstituted benzimidazolone derivative with molecular formula C₉H₁₀N₂O and a molecular weight of 162.19 g/mol [1]. It belongs to the benzimidazolone family, a privileged scaffold in medicinal chemistry with demonstrated utility across serotonin receptor modulation, HIV-1 reverse transcriptase inhibition, bromodomain targeting, and anti-inflammatory programs [2]. The compound features methyl substitution at both the N1 position and the C7 position of the benzene ring, leaving the N3 position as a free NH—a substitution pattern that distinguishes it from the symmetric N1,N3-dimethyl isomer (CAS 3097-21-0) and from alternative regioisomers including 1,5-dimethyl (CAS 39513-28-5) and 4,7-dimethyl (CAS 69272-51-1) variants . Its computed XLogP3 of 1.1, single hydrogen bond donor (N3-H), single hydrogen bond acceptor (C2=O), zero rotatable bonds, and topological polar surface area of 32.3 Ų place it within favorable drug-like chemical space while imparting a unique hydrogen-bonding profile relative to all comparators [1].

Why Benzimidazolone Regioisomers Cannot Be Interchanged: The 1,7-Dimethyl Differentiation Problem


Benzimidazolone regioisomers sharing the identical molecular formula (C₉H₁₀N₂O, MW 162.19) are not functionally interchangeable despite their superficial structural similarity. The 1,7-dimethyl substitution pattern creates a molecular entity with one hydrogen bond donor (N3-H), whereas the more common 1,3-dimethyl isomer possesses zero hydrogen bond donors—a binary difference that fundamentally alters target engagement capacity, solubility behavior, and crystal packing [1]. Furthermore, the 1,7-dimethyl isomer exhibits an XLogP3 of 1.1, representing a 0.4 log unit reduction in lipophilicity compared to the 1,3-dimethyl isomer (XLogP3 = 1.5), which translates to approximately a 2.5-fold difference in octanol-water partition coefficient that can affect membrane permeability, metabolic stability, and off-target binding profiles [2]. The asymmetric N1-methyl/C7-methyl arrangement also creates a unique steric and electronic environment around the benzimidazolone core, which directly influences the regioselectivity of any subsequent N3-functionalization chemistry—a critical consideration for library synthesis and lead optimization programs [3].

Quantitative Differentiation Evidence: 1,7-Dimethyl-1H-benzo[d]imidazol-2(3H)-one vs. Closest Analogs


Hydrogen Bond Donor Count: Binary Differentiation from 1,3-Dimethyl Isomer

The 1,7-dimethyl substitution pattern preserves the N3-H as a free hydrogen bond donor, yielding an HBD count of 1, whereas the 1,3-dimethyl isomer (CAS 3097-21-0) has both nitrogens methylated, resulting in an HBD count of 0 [1]. This binary difference (1 vs. 0) is not a matter of degree but of kind: the target compound can simultaneously donate and accept hydrogen bonds, while the 1,3-dimethyl isomer can only accept. The parent unsubstituted benzimidazolone (PubChem CID 11985) possesses 2 HBDs, making the 1,7-dimethyl compound an intermediate HBD-capacity scaffold [2].

Hydrogen bonding Drug-likeness Molecular recognition

Lipophilicity (XLogP3) Differentiation: 0.4 Log Unit Reduction vs. 1,3-Dimethyl Isomer

The target compound exhibits a computed XLogP3 of 1.1, which is 0.4 log units lower than the 1,3-dimethyl isomer (XLogP3 = 1.5) [1]. This difference corresponds to approximately a 2.5-fold reduction in the octanol-water partition coefficient. Among all dimethyl benzimidazolone regioisomers, the 1,7-substitution pattern yields the lowest computed XLogP3 value due to the spatial arrangement of the hydrophobic methyl groups relative to the polar urea moiety .

Lipophilicity ADME Permeability

N3-Functionalization Versatility: Synthetic Handle Absent in 1,3-Dimethyl Isomer

The free N3-H in the target compound provides a reactive handle for further derivatization (alkylation, acylation, arylation, sulfonylation) that is entirely absent in the 1,3-dimethyl isomer. Regioselective N-alkylation studies on benzimidazolones demonstrate that N1-substituted derivatives can undergo selective N3-functionalization with predictable regiochemical outcomes, enabling systematic SAR exploration [1]. Patent literature from the benzimidazolone 5-HT1A/5-HT2 antagonist series (US5576318) explicitly claims compounds bearing both N1 and N3 substitution, confirming the pharmaceutical relevance of sequential N-functionalization strategies [2].

Synthetic accessibility Library synthesis Lead optimization

Photophysical Property Differentiation: Comparative Absorption and Fluorescence in the Benzimidazolone Series

The Lazar et al. (2003) photophysical study compared benzimidazolone (compound I), CH₃-benzimidazolone (compound II), Cl-benzimidazolone (compound III), and N,N-dimethylbenzimidazolone (compound IV) across multiple solvents [1]. The N,N-dimethyl derivative (compound IV, structurally analogous to the 1,3-dimethyl isomer) exhibited distinct absorption and fluorescence behavior compared to mono-substituted derivatives, with fluorescence quantum yields and lifetimes quantified in ethanol. While the 1,7-dimethyl isomer was not directly included in this study, its N3-H proton—absent in the N,N-dimethyl derivative—confers pH-dependent tautomeric and spectral properties absent in the fully methylated comparator [2].

Photophysics Spectroscopy Material science

Conformational Rigidity and Topological Polar Surface Area: Consistent Across the Dimethyl Series but Differentiated from Parent

All dimethyl benzimidazolone regioisomers share a rotatable bond count of zero and a TPSA of approximately 32.3 Ų (target compound) to ~32 Ų (1,3-dimethyl isomer), distinguishing them from the parent benzimidazolone (TPSA ~41 Ų, 0 rotatable bonds) [1]. The zero rotatable bond count confers complete conformational rigidity, which can be advantageous for reducing entropic penalties upon target binding and improving oral bioavailability through decreased conformational flexibility. The 1,7-dimethyl isomer's TPSA of 32.3 Ų, combined with its single HBD, places it within the favorable range for both oral absorption (TPSA < 140 Ų threshold) and blood-brain barrier penetration (TPSA < 70-80 Ų threshold) [2].

Conformational analysis Membrane permeability Drug design

Procurement-Guided Application Scenarios for 1,7-Dimethyl-1H-benzo[d]imidazol-2(3H)-one


Serotonin Receptor (5-HT1A/5-HT2) Antagonist Lead Optimization

Patent US5576318 establishes the benzimidazolone scaffold as a privileged template for 5-HT1A and 5-HT2 receptor modulation [1]. The 1,7-dimethyl substitution pattern provides a pre-functionalized N1-methyl core with a free N3-H handle for introducing diverse pharmacophoric elements (arylpiperazines, alkyl chains, sulfonamides) through sequential N-alkylation or N-acylation chemistry. This scaffold enables systematic SAR exploration at N3 while maintaining the N1-methyl and C7-methyl substituents as fixed hydrophobic anchors—a synthetic strategy not possible with the fully methylated 1,3-dimethyl isomer.

HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Scaffold Development

The Monforte and De Luca research groups have demonstrated that benzimidazolone derivatives bearing methyl substituents at specific positions on the phenyl ring exhibit potent HIV-1 RT inhibition at nanomolar concentrations in both enzymatic and cell-based (MT4) assays [2]. The 1,7-dimethyl substitution pattern places a methyl group at the C7 position—a location reported to influence the dihedral angle between pharmacophoric groups in related NNRTI series. The availability of the N3-H for further derivatization enables attachment of benzyl, sulfonyl, or aryl groups known to enhance anti-HIV activity against both wild-type and mutant viral strains.

Bromodomain Inhibitor Scaffold with Tunable Hydrogen-Bonding Capacity

The IACS-9571 program utilized N,N-dimethylbenzimidazolone as the core scaffold for developing dual TRIM24-BRPF1 bromodomain inhibitors with low nanomolar binding affinities (ITC Kd = 31 nM for TRIM24, 14 nM for BRPF1) [3]. The 1,7-dimethyl regioisomer offers an alternative bromodomain-targeting scaffold distinguished by the presence of an N3-H hydrogen bond donor. This additional H-bonding capability may enable engagement with the conserved asparagine residue in the acetyl-lysine binding pocket or with the ZA-channel acidic residues (e.g., D926 in TRIM24, E655 in BRPF1) through a urea-type interaction distinct from the dimethylamine-mediated contacts utilized by IACS-9571.

Fluorescent Probe and Supramolecular Chemistry Applications

The photophysical study by Lazar et al. (2003) demonstrated that benzimidazolone derivatives exhibit solvent-dependent absorption and fluorescence properties amenable to probe development [4]. The 1,7-dimethyl substitution pattern, with its single N3-H proton, enables excited-state proton transfer (ESPT) and pH-dependent spectral tuning—photophysical behaviors that are structurally precluded in the fully methylated 1,3-dimethyl analog. Combined with zero rotatable bonds for rigidochromic behavior and a TPSA of 32.3 Ų, this scaffold is suited for developing environment-sensitive fluorescent probes where hydrogen-bond-mediated spectral shifts serve as the detection mechanism.

Quote Request

Request a Quote for 1,7-Dimethyl-1H-benzo[d]imidazol-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.